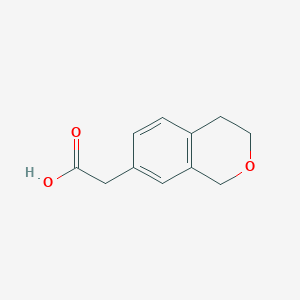

2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

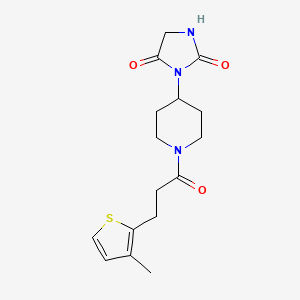

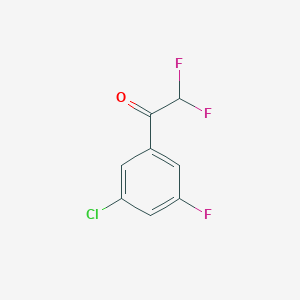

2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. It was first synthesized in 2014 by researchers at the University of Texas Southwestern Medical Center and has since undergone several studies to investigate its mechanism of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Research has demonstrated that derivatives structurally related to 2-(4-chlorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide have been evaluated for their antibacterial and antifungal activities. Specifically, compounds within this chemical framework have shown effectiveness against various bacterial and fungal strains, indicating their potential as antimicrobial agents. These activities highlight the compound's relevance in developing new treatments for infectious diseases caused by bacteria and fungi (Shiv Kumar et al., 2012).

Molecular Structure and Interaction Studies

The molecular structure and interaction capabilities of chemically similar compounds have been thoroughly investigated, demonstrating their ability to form complex geometrical arrangements. These studies are crucial for understanding how these compounds can interact with biological molecules, which is fundamental for drug design and development (N. Boechat et al., 2011).

Anticancer and Enzyme Inhibition Potential

Compounds related to this compound have shown promise in anticancer research, particularly for their enzyme inhibition properties. These findings suggest a potential therapeutic application in treating cancer by targeting specific enzymes critical to cancer cell survival and proliferation (S. Z. Siddiqui et al., 2014).

Applications in Dye-Sensitized Solar Cells (DSSCs)

Research into related compounds has explored their potential applications in dye-sensitized solar cells (DSSCs), demonstrating good light-harvesting efficiency and free energy of electron injection. These properties suggest that such compounds could play a role in the development of more efficient solar energy conversion technologies (Y. Mary et al., 2020).

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c19-14-6-8-16(9-7-14)23-12-18(22)20-11-15-10-17(24-21-15)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCMEICUQBYAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2627480.png)

![4-chloro-1-(4-fluorophenyl)-3-methyl-N-[(4-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2627482.png)

![methyl {[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B2627490.png)